1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-14(12(2)25-20-11)7-17(23)22-6-5-13(10-22)24-16-9-18-8-15(19-16)21(3)4/h8-9,13H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLWYBGGDRVJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound that exhibits significant biological activity due to its unique structural components. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 345.39 g/mol. The compound features a dimethylamino-substituted pyrazine, a pyrrolidine ring, and an isoxazole moiety. These structural elements contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N4O3 |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 2034433-25-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound is hypothesized to modulate signaling pathways associated with inflammation and cancer cell proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those structurally related to our compound. For instance, pyrazole derivatives have shown inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR .
Case Study:
A study involving a series of pyrazole derivatives demonstrated their effectiveness in inhibiting tumor growth in breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | COX inhibition, cytokine modulation | |
| Antibacterial | Broad-spectrum activity against various pathogens |
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Synthesis of Pyrazine Ring : Formation via condensation reactions.
- Introduction of Dimethylamino Group : Achieved through nucleophilic substitution.
- Formation of Pyrrolidine Ring : Synthesized separately and coupled with the pyrazine.
- Attachment of Isoxazole Moiety : Through acylation or related reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-Containing Ethanone Derivatives
- Compound A: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone (from ) Structural Similarities: Contains a fused pyrazine-pyrrolo system and an ethanone backbone. Key Differences: Replaces the pyrrolidin-1-yl group with a piperidine ring and substitutes the isoxazole with a tetrahydropyran. Functional Implications: The piperidine ring may confer distinct conformational flexibility, while the tetrahydropyran could improve pharmacokinetic properties (e.g., oral bioavailability) compared to the isoxazole .
- Compound B: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone (from ) Structural Similarities: Shares the ethanone backbone and a fused pyrazine heterocycle. Key Differences: Incorporates a pyrimidin-2-yl group instead of 3,5-dimethylisoxazole.
Isoxazole and Pyrazole Derivatives
- Compound C: 12(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3-diethyl-7-oxa-1,5,12-triaza-spiro[5.6]dodecane-2,4,8,11-tetraone (from ) Structural Similarities: Contains a substituted pyrazole ring and an oxazepine system. Key Differences: Lacks the pyrazine-pyrrolidine framework but includes a spirocyclic system.
Pyrrolidine-Containing Compounds
- Compound D: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide (from ) Structural Similarities: Features a pyrrolidin-1-yl group linked via an oxo-butyl chain. Key Differences: Incorporates a triazine core and multiple dimethylamino-phenyl groups. Functional Implications: The triazine moiety may enable cross-linking interactions in biological systems, contrasting with the ethanone-based target compound .
Data Table: Comparative Analysis of Key Features
Research Findings and Limitations
- Synthetic Pathways : The target compound’s synthesis likely involves coupling a pyrrolidine intermediate with activated pyrazine and isoxazole precursors, analogous to methods in and .
- Limitations: The evidence lacks explicit pharmacological or pharmacokinetic data for the target compound. Comparisons rely on structural extrapolation and known properties of analogous systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step coupling reactions. A pyrrolidine derivative is functionalized with a substituted pyrazine (e.g., 6-(dimethylamino)pyrazin-2-ol) via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). The isoxazole moiety is introduced through a ketone-amine coupling or palladium-catalyzed cross-coupling.
- Optimization : Temperature control (50–100°C) and solvent selection (DMF, THF, or acetonitrile) are critical for yield and purity. TLC and HPLC monitoring are recommended to track intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying the pyrazine-pyrrolidine and isoxazole-ethanone linkages. For example, the pyrazine’s dimethylamino group shows distinct singlet peaks in NMR (~3.0 ppm for CH₃ groups) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) ensure purity >95%. Residual solvents are quantified via GC-MS .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) in buffered solutions (pH 1–9) reveal degradation via hydrolysis of the pyrrolidine-ether bond under acidic conditions (pH <3). Neutral to basic conditions (pH 7–9) enhance stability. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Data Reconciliation : Discrepancies often arise from metabolic instability (e.g., hepatic CYP450-mediated oxidation of the dimethylamino group). Strategies:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify labile sites.
- Structural Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrazine ring to reduce oxidative metabolism .
- Example : Analogues with fluorinated pyrazines showed 3x higher plasma half-life in murine models compared to the parent compound .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- SAR Framework :
| Modification Site | Impact on Activity | Reference |
|---|---|---|
| Pyrrolidine-ether linker | Shortening the linker reduces target binding affinity (IC₅₀ increases from 12 nM to 1.2 µM). | |
| Isoxazole substituents | Bulky groups (e.g., 3,5-dimethyl) enhance solubility but reduce blood-brain barrier penetration. |
- Advanced Design : Hybridization with triazolopyrimidine cores (e.g., replacing isoxazole with triazole) improves kinase inhibition selectivity .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in complex biological systems?
- Target Identification :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates.
- Kinase Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KinomeScan) to identify off-target effects .
- Mechanistic Validation : CRISPR-Cas9 knockout of putative targets (e.g., MAPK14) followed by rescue experiments confirms functional relevance .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Systematic Solubility Testing : Use standardized shake-flask methods (USP/Ph.Eur.) in solvents like DMSO, ethanol, and PBS (pH 7.4). For example:
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | >50 | 25°C | |
| PBS | 0.12 | 37°C |
- Contradiction Source : Variability in particle size (micronization vs. crystalline form) and solvent purity. Use dynamic light scattering (DLS) to standardize particle size .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s pharmacokinetic (PK) properties?
- Assay Suite :
- Permeability : Caco-2 cell monolayer assay (predicts intestinal absorption).
- Metabolic Stability : Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound.
- Plasma Protein Binding : Equilibrium dialysis (fu = 0.15 suggests high protein binding) .
- Key Parameter : High intrinsic clearance (>30 mL/min/kg in HLM) indicates need for structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
